

4-Bromophenylboronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Bromophenylboronic acid*

Cat. No.: *B138365*

[Get Quote](#)

Introduction

4-Bromophenylboronic acid is a versatile synthetic intermediate with the chemical formula $C_6H_6BBrO_2$. It is a key building block in organic chemistry, particularly valued for its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Core Properties

The fundamental properties of **4-Bromophenylboronic acid** are summarized below. This data is crucial for its handling, storage, and application in various chemical transformations.

Property	Value	Reference
CAS Number	5467-74-3	[1] [2] [3]
Molecular Formula	C ₆ H ₆ BBrO ₂	[1] [3]
Molecular Weight	200.83 g/mol	[1] [3]
Appearance	White to light yellow or light orange powder/crystals	[1] [4]
Melting Point	284-288 °C (lit.)	[4]
Solubility	Soluble in methanol, insoluble in water.	[4]
Storage Temperature	Room temperature, recommended in a cool and dark place (<15°C)	[1]

Synthesis and Reactions

4-Bromophenylboronic acid is a cornerstone reagent in the synthesis of complex organic molecules. Its utility is most prominently demonstrated in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.

General Synthesis from 4-Bromoaniline

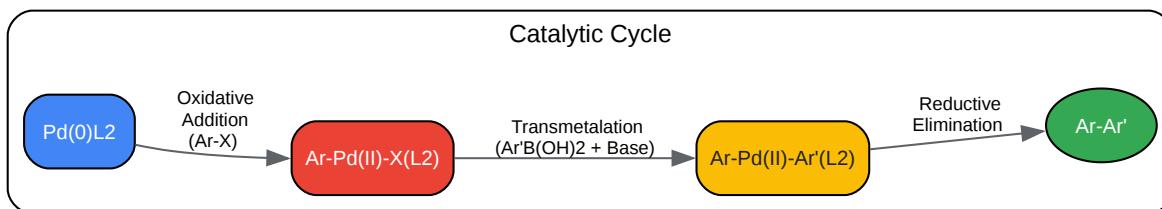
A common laboratory-scale synthesis of **4-bromophenylboronic acid** involves the diazotization of 4-bromoaniline followed by a reaction with a boronic acid source.

Experimental Protocol:

- Dissolve 4-bromoaniline (1.0 eq.) in a mixture of methanol, hydrochloric acid (3.0 eq.), and water.
- Stir the mixture for 2 minutes and then add a solution of sodium nitrite in water.
- Maintain the reaction temperature at 0-5 °C and stir for 30 minutes.

- Add a solution of hydrochloric acid (3.0 eq.) in methanol and continue stirring for 60 minutes.
- Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane.
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield **4-bromophenylboronic acid**.^[4]

Suzuki-Miyaura Cross-Coupling Reaction


The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like **4-bromophenylboronic acid**) and an organohalide. This reaction is fundamental in the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.^{[5][6]}

Illustrative Experimental Protocol:

This protocol describes a general procedure for the Suzuki coupling of an aryl halide with **4-bromophenylboronic acid**.

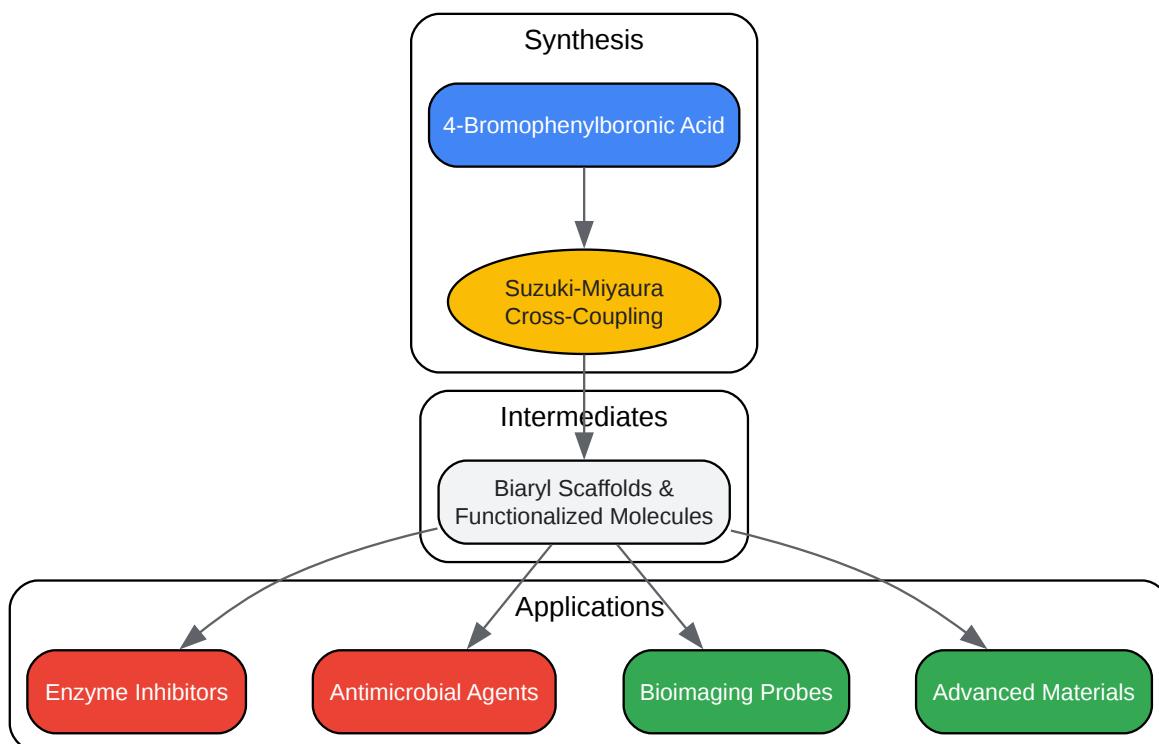
- To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), **4-bromophenylboronic acid** (1.1-1.5 eq.), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 5 mol%), and a suitable solvent (e.g., 1,4-dioxane, toluene).^[7]
- Add an aqueous solution of a base (e.g., K_2CO_3 , K_3PO_4 , 2.0-3.0 eq.).^{[7][8]}
- Heat the reaction mixture to reflux (typically 70-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).^[7]
- After completion, cool the reaction mixture to room temperature and add ethyl acetate for extraction.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

[Click to download full resolution via product page](#)

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development and Research


4-Bromophenylboronic acid is a valuable reagent in the pharmaceutical industry and various research fields.^[5] Its applications stem from its ability to participate in the formation of complex molecular architectures.

Key Application Areas:

- **Drug Discovery:** It serves as a crucial building block for the synthesis of novel pharmaceutical compounds.^[5] The biaryl structures formed via Suzuki coupling are prevalent in many drug candidates.
- **Enzyme Inhibition:** Derivatives of **4-bromophenylboronic acid** have been investigated as inhibitors for various enzymes. For instance, it has been reported to inhibit the *Staphylococcus aureus* NorA efflux pump, potentiating the activity of antibiotics like ciprofloxacin.^[1] It also exhibits inhibitory activity against β -lactamase (AmpC).^[1]
- **Quorum Sensing Inhibition:** Research has shown that **4-bromophenylboronic acid** can inhibit autoinducer-2 (AI-2) quorum sensing in *Vibrio harveyi*.^[1]
- **Material Science:** This compound is utilized in the creation of advanced materials, including polymers and nanomaterials for applications in electronics and sensors.^[5]

- Fluorescent Probes: It is employed in the development of fluorescent probes for biological imaging, which aids in the visualization of cellular processes.[5]

The following diagram illustrates the logical workflow from **4-bromophenylboronic acid** to its potential applications in drug development.

[Click to download full resolution via product page](#)

Figure 2: Workflow from **4-bromophenylboronic acid** to drug development applications.

Safety and Handling

4-Bromophenylboronic acid is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromophenylboronic Acid | 5467-74-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. 5467-74-3|(4-Bromophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. (4-Bromophenyl)boronic acid | C6H6BBrO2 | CID 79599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromophenylboronic acid | 5467-74-3 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [4-Bromophenylboronic Acid: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b138365#4-bromophenylboronic-acid-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com